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molecular formula C6H7Cl2N B1212944 2-(Chloromethyl)pyridine hydrochloride CAS No. 6959-47-3

2-(Chloromethyl)pyridine hydrochloride

Cat. No. B1212944
M. Wt: 164.03 g/mol
InChI Key: JPMRGPPMXHGKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05109009

Procedure details

By following the procedure of Example 1, part A, but replacing 4-acetaminophenol with 2-acetaminophenol, and 4-chloromethylpyridine hydrocholoride, with 2-chloromethylpyridine hydrochloride, the title compound is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)C(C)=O.[Cl:12]CC1C=CN=CC=1>>[ClH:12].[Cl:12][CH2:10][C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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